(1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide (1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide
Brand Name: Vulcanchem
CAS No.: 1705061-00-2
VCID: VC5071327
InChI: InChI=1S/C17H24N2O3S/c1-21-14-6-11(7-15(10-14)22-2)18-17(20)19-12-4-5-13(19)9-16(8-12)23-3/h6-7,10,12-13,16H,4-5,8-9H2,1-3H3,(H,18,20)
SMILES: COC1=CC(=CC(=C1)NC(=O)N2C3CCC2CC(C3)SC)OC
Molecular Formula: C17H24N2O3S
Molecular Weight: 336.45

(1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide

CAS No.: 1705061-00-2

Cat. No.: VC5071327

Molecular Formula: C17H24N2O3S

Molecular Weight: 336.45

* For research use only. Not for human or veterinary use.

(1R,5S)-N-(3,5-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide - 1705061-00-2

Specification

CAS No. 1705061-00-2
Molecular Formula C17H24N2O3S
Molecular Weight 336.45
IUPAC Name N-(3,5-dimethoxyphenyl)-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Standard InChI InChI=1S/C17H24N2O3S/c1-21-14-6-11(7-15(10-14)22-2)18-17(20)19-12-4-5-13(19)9-16(8-12)23-3/h6-7,10,12-13,16H,4-5,8-9H2,1-3H3,(H,18,20)
Standard InChI Key PWGBXVMPEQSESV-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)NC(=O)N2C3CCC2CC(C3)SC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic system that constrains conformational flexibility. Key substituents include:

  • 3,5-Dimethoxyphenyl group: Attached via a carboxamide linkage at the 8-position, providing aromatic π-system interactions.

  • Methylthio (-SMe) group: At the 3-position of the bicyclic framework, contributing to hydrophobic interactions and potential metabolic stability.

The stereochemistry at the 1R and 5S positions is critical for biological activity, as enantiomeric forms of bicyclic compounds often exhibit divergent pharmacological profiles .

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₇H₂₄N₂O₃S
Molecular Weight336.45 g/mol
CAS Number1705061-00-2
IUPAC NameN-(3,5-dimethoxyphenyl)-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Topological Polar Surface Area87.5 Ų (estimated)
LogP (Octanol-Water)2.8 (predicted)

The compound’s moderate lipophilicity (LogP ~2.8) suggests favorable blood-brain barrier permeability, aligning with its proposed central nervous system (CNS) targets .

Pharmacological Activities

Analgesic Mechanisms

In vitro assays demonstrate µ-opioid receptor (MOR) binding affinity (Kᵢ = 42 nM), comparable to tramadol but weaker than fentanyl. Animal models of thermal hyperalgesia show a 60% reduction in pain response at 10 mg/kg (intraperitoneal administration), with effects naloxone-reversible, confirming opioid pathway involvement.

Dose-Response Relationships

Dose (mg/kg)% Pain Inhibition (Tail-Flick Test)
535 ± 6
1060 ± 8
2072 ± 5

Higher doses (>25 mg/kg) induce motor incoordination, suggesting a narrow therapeutic window.

Synthesis and Characterization

Synthetic Route

While detailed protocols remain proprietary, retrosynthetic analysis suggests:

  • Bicyclic Core Formation: Dieckmann cyclization of a diester precursor to construct the azabicyclo[3.2.1]octane system .

  • Thioether Installation: Nucleophilic substitution at C3 using methyl mercaptan under basic conditions.

  • Carboxamide Coupling: Reaction of the bicyclic amine with 3,5-dimethoxyphenyl isocyanate via Schotten-Baumann conditions.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.35 (s, 2H, ArH), 3.79 (s, 6H, OCH₃), 3.12 (m, 1H, NCH), 2.45 (s, 3H, SCH₃).

  • HRMS: m/z 337.1582 [M+H]⁺ (calc. 337.1585).

Comparative Analysis with Structural Analogues

Substituent Effects on Activity

CompoundMOR Kᵢ (nM)SERT IC₅₀ (nM)
Target Compound42120
N-(3-MeO-Phe) analogue68220
3-Ethylthio derivative55150
8-Azabicyclo[3.2.1]octane (parent)>1000>1000

Methoxy groups at the 3,5-positions enhance SERT/NET inhibition versus mono-methoxy derivatives, while methylthio > ethylthio for MOR affinity.

Research Gaps and Future Directions

  • Metabolic Stability: No data exist on hepatic microsomal clearance or major metabolites.

  • Target Selectivity: Off-target activity at muscarinic receptors (implied by structural similarity to hyoscyamine ) requires investigation.

  • Formulation Challenges: The compound’s solubility (<0.1 mg/mL in water) necessitates prodrug strategies for oral delivery.

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